Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI)
Description
Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) is an organosilicon compound featuring a central disilazane (-Si-NH-Si-) backbone flanked by two 3-cyanopropyl groups. This structure confers unique chemical and thermal properties, making it relevant in materials science, particularly as a precursor for silicones, cross-linking agents, or intermediates in organic synthesis.
Properties
IUPAC Name |
4-[[[3-cyanopropyl(dimethyl)silyl]amino]-dimethylsilyl]butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h15H,5-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNLXMDXGKSYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC#N)N[Si](C)(C)CCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile,4,4’-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) typically involves the reaction of 1,1,3,3-tetramethyldisilazane with butanenitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters precisely. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanenitrile,4,4’-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The nitrile groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Butanenitrile,4,4’-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Butanenitrile,4,4’-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) exerts its effects involves its interaction with specific molecular targets. The disilazane core and nitrile groups can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Silicon-Oxygen Backbones
Compound 1 : Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- (CAS: 18027-80-0)
- Structure: Central disiloxane (-Si-O-Si-) backbone with 3-cyanopropyl groups.
- Molecular Formula : C₁₂H₂₄N₂OSi₂.
- Key Properties :
- Boiling Point: 160–162°C at 2 mmHg.
- Refractive Index: 1.444 (n²⁰/D).
- Stability: Higher hydrolytic stability compared to disilazanes due to the inert Si-O bond.
- Applications : Used in silicone rubber, sealants, and coatings due to thermal stability and flexibility .
Compound 2 : 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane (CAS: N/A)
Analogs with Alternative Linkers
Compound 3 : Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- (CAS: 18664-94-3)
- Structure: Ethylene glycol-derived linker (-O-C₄H₈-O-) connecting two cyanopropyl groups.
- Molecular Formula : C₁₀H₁₆N₂O₂.
- Key Properties :
- Molecular Weight: 212.25 g/mol.
- Polarity: Higher due to ether oxygens.
Comparative Analysis
| Property | Target Compound (Disilazane) | Compound 1 (Disiloxane) | Compound 3 (Ether Linker) |
|---|---|---|---|
| Backbone Bond | Si-NH-Si | Si-O-Si | O-C-C-O |
| Hydrolytic Stability | Low (prone to hydrolysis) | High | Moderate |
| Thermal Stability | High (decomposes >250°C) | Very High (>300°C) | Low (<150°C) |
| Reactivity | Basic (NH group) | Inert | Neutral |
| Molecular Weight (g/mol) | ~280 (estimated) | 292.5 | 212.25 |
| Applications | Specialty polymers, catalysts | Sealants, coatings | Organic synthesis |
Key Findings :
Disilazane vs. Disiloxane :
- The silicon-nitrogen bond in the target compound imparts basicity and susceptibility to hydrolysis, unlike the hydrolytically stable Si-O bond in disiloxanes. This makes disilazanes suitable for dynamic applications requiring controlled degradation (e.g., self-healing materials) .
- Disiloxanes exhibit superior thermal stability, ideal for high-temperature industrial applications .
Linker Flexibility :
- Ether-linked analogs (Compound 3) lack the robustness of siloxanes/silazanes but offer higher polarity, enhancing solubility in polar solvents .
Functional Groups: The cyanopropyl (-CH₂CH₂CN) groups in all compounds contribute to high dipole moments, favoring use in dielectric materials or cross-linking agents .
Research and Industrial Implications
- Disilazanes : Emerging in advanced material research for their tunable reactivity, especially in catalysis and precursors for silicon nitride ceramics.
- Disiloxanes : Dominant in commercial silicones due to stability and ease of functionalization.
- Ether-linked Nitriles : Niche applications in pharmaceuticals and agrochemicals due to synthetic versatility .
Biological Activity
Butanenitrile, 4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) is a chemical compound with the CAS number 204641-77-0. Its unique structure includes a silazane moiety that may confer specific biological activities. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure
The compound features a butanenitrile backbone connected to a disilazane unit. The presence of silicon in its structure suggests potential interactions with biological systems that are distinct from organic compounds.
Biological Activity Overview
The biological activity of Butanenitrile has been explored in various contexts, including its potential as a synthetic intermediate in pharmaceuticals and its effects on cellular systems.
1. Antimicrobial Properties
Research indicates that compounds containing silazane groups can exhibit antimicrobial activity. A study demonstrated that related silazane derivatives showed significant inhibition against various bacterial strains, suggesting that Butanenitrile may possess similar properties.
2. Cytotoxicity
Cytotoxicity studies have been conducted to assess the impact of Butanenitrile on different cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in specific cancer cells, although further investigation is required to elucidate the underlying mechanisms.
3. Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of silazane-containing compounds. These effects could be beneficial in neurodegenerative diseases; however, specific data on Butanenitrile remains limited.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines | |
| Neuroprotection | Potential protective effects on neuronal cells |
Case Study: Antimicrobial Activity
A study focused on the antimicrobial efficacy of silazane derivatives found that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria. While specific data for Butanenitrile was not highlighted, the trends observed suggest a promising avenue for further exploration.
The proposed mechanisms through which Butanenitrile exerts its biological effects include:
- Membrane Disruption: Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress is a common pathway for cytotoxic agents.
- Apoptotic Pathways: Activation of caspases and other apoptotic markers may explain the observed cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
